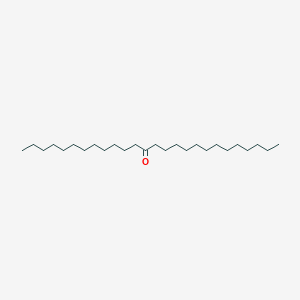![molecular formula C5H6N2O2S2 B14280766 Bis[(isocyanatomethyl)sulfanyl]methane CAS No. 149683-01-2](/img/structure/B14280766.png)
Bis[(isocyanatomethyl)sulfanyl]methane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[(isocyanatomethyl)sulfanyl]methane is an organosulfur compound with the molecular formula C5H6N2O2S2. It contains two isocyanate groups and two sulfur atoms, making it a versatile compound in various chemical reactions and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis[(isocyanatomethyl)sulfanyl]methane typically involves the reaction of methane with sulfuryl chloride in a radical reaction. Another method includes the chlorination of methanesulfonic acid with thionyl chloride or phosgene . These reactions are carried out under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reactants are mixed and heated under specific conditions. The process is optimized for high yield and purity, with careful monitoring of reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
Bis[(isocyanatomethyl)sulfanyl]methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the isocyanate groups to amines.
Substitution: The isocyanate groups can participate in nucleophilic substitution reactions to form ureas and carbamates.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include sulfonyl chlorides, amines, ureas, and carbamates. These products have various applications in different fields, including pharmaceuticals and materials science .
Applications De Recherche Scientifique
Bis[(isocyanatomethyl)sulfanyl]methane has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: The compound is used in the production of polymers, coatings, and adhesives due to its reactive isocyanate groups
Mécanisme D'action
The mechanism of action of Bis[(isocyanatomethyl)sulfanyl]methane involves the reactivity of its isocyanate groups. These groups can react with nucleophiles such as amines and alcohols to form stable products like ureas and carbamates. The sulfur atoms in the compound also play a role in its reactivity, allowing for the formation of sulfonyl derivatives under oxidative conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methylsulfonylmethane (MSM): An organosulfur compound with similar sulfur-containing functional groups.
Dimethyl sulfone (DMSO2): Another sulfur-containing compound with similar chemical properties.
Uniqueness
Bis[(isocyanatomethyl)sulfanyl]methane is unique due to its dual isocyanate groups, which provide high reactivity and versatility in chemical reactions. This makes it a valuable compound in various applications, from materials science to pharmaceuticals .
Propriétés
Numéro CAS |
149683-01-2 |
|---|---|
Formule moléculaire |
C5H6N2O2S2 |
Poids moléculaire |
190.2 g/mol |
Nom IUPAC |
isocyanato(isocyanatomethylsulfanylmethylsulfanyl)methane |
InChI |
InChI=1S/C5H6N2O2S2/c8-1-6-3-10-5-11-4-7-2-9/h3-5H2 |
Clé InChI |
ZHWJTCDUSSCFOZ-UHFFFAOYSA-N |
SMILES canonique |
C(N=C=O)SCSCN=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










methyl}benzoic acid](/img/structure/B14280733.png)
![[(Dimethylsilanediyl)di(cyclopenta-1,4-diene-3,1-diyl)]bis(trimethylsilane)](/img/structure/B14280734.png)
![6,6'-[(4-Methoxyphenyl)methylene]di(2,3-dihydro-1H-inden-5-ol)](/img/structure/B14280738.png)
![2,2'-(Acetylazanediyl)bis[N-(2-cyclohexylethyl)acetamide]](/img/structure/B14280745.png)
![1-[2-(2-Hydroxypropan-2-yl)phenyl]ethan-1-one](/img/structure/B14280758.png)

